molecular formula C52H68N2O10 B1245343 Nalbuphine sebacate CAS No. 311768-81-7

Nalbuphine sebacate

Cat. No. B1245343
CAS RN: 311768-81-7
M. Wt: 881.1 g/mol
InChI Key: ALOIOAGKUOQNID-ITCIXCFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinalbuphine sebacate is under investigation in clinical trial NCT02468128 (A Study of Intramuscular Sebacoyl Dinalbuphine Ester for Post-Hemorrhoidectomy Pain Management).

Scientific Research Applications

In Vitro and In Vivo Release Studies

  • Nalbuphine sebacate, as dinalbuphine sebacate (DNS), shows modified release characteristics when formulated in different solvent/oil ratios, affecting its in vitro and in vivo release profiles. Higher solvent/oil ratios in the formulation lead to a prolonged drug release period. This relationship is confirmed through pharmacokinetic studies in beagle dogs (Li et al., 2017).

Pharmacokinetics in Humans

  • DNS, when administered intramuscularly in an extended-release formulation, can maintain effective blood levels of nalbuphine for prolonged periods. The study showed that a single injection of DNS could provide long-lasting pain relief, as confirmed through studies in healthy volunteers (Tien et al., 2017).

Comparative Efficacy and Safety Studies

  • Nalbuphine sebacate (Naldebain®) has been studied for its efficacy and safety in postoperative pain management compared to intravenous patient-controlled analgesia with fentanyl. This study focuses on the analgesic effects and safety profile of Naldebain® in post-laparotomy pain management (Tsai et al., 2019).

Analytical Methods for Drug Analysis

  • Development of a nalbuphine ion‐selective PVC membrane electrode for pharmaceutical analysis, demonstrating the potential for precise drug determination in various formulations (El-Tohamy et al., 2007).

Transdermal Delivery Studies

  • Investigation into the effects of iontophoresis and electroporation on the transdermal delivery of nalbuphine and its prodrugs from solutions and hydrogels, enhancing the understanding of drug delivery mechanisms through the skin (Huang et al., 2005).

Pharmacokinetics in Animal Models

  • A study on the pharmacokinetics of nalbuphine and its prodrug, sebacoyl dinalbuphine ester (SDN), in dogs, contributing to the understanding of its metabolism and active moiety formation in animal models (Pao et al., 2000).

properties

CAS RN

311768-81-7

Product Name

Nalbuphine sebacate

Molecular Formula

C52H68N2O10

Molecular Weight

881.1 g/mol

IUPAC Name

bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] decanedioate

InChI

InChI=1S/C52H68N2O10/c55-35-19-21-51(59)39-27-33-15-17-37(45-43(33)49(51,47(35)63-45)23-25-53(39)29-31-9-7-10-31)61-41(57)13-5-3-1-2-4-6-14-42(58)62-38-18-16-34-28-40-52(60)22-20-36(56)48-50(52,44(34)46(38)64-48)24-26-54(40)30-32-11-8-12-32/h15-18,31-32,35-36,39-40,47-48,55-56,59-60H,1-14,19-30H2/t35-,36-,39+,40+,47-,48-,49-,50-,51+,52+/m0/s1

InChI Key

ALOIOAGKUOQNID-ITCIXCFHSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)C=C7)O5)O)O

SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O

Other CAS RN

311768-81-7

synonyms

sebacoyl dinalbuphine ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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